3-Chloro-6-phenylpyridazine
Overview
Description
3-Chloro-6-phenylpyridazine is a heteroaromatic compound with the molecular formula C10H7ClN2 and a molecular weight of 190.63 g/mol It is characterized by a pyridazine ring substituted with a chlorine atom at the third position and a phenyl group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-6-phenylpyridazine can be synthesized through several methods. One common approach involves the reaction of 3,6-dichloropyridazine with phenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions . Another method includes the fluorination of this compound with potassium fluoride under solvent-free conditions, using a phase transfer agent, with or without microwave irradiation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-phenylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as fluorine, using reagents like potassium fluoride.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less commonly reported.
Cyclization Reactions: It can be used in the synthesis of more complex heterocyclic compounds through cyclization reactions.
Common Reagents and Conditions:
Potassium Fluoride (KF): Used for fluorination under solvent-free conditions.
Palladium Catalysts: Employed in Suzuki coupling reactions.
Major Products Formed:
Fluorinated Derivatives: Formed through substitution reactions with fluorine.
Cyclized Products: Resulting from cyclization reactions to form more complex heterocycles.
Scientific Research Applications
3-Chloro-6-phenylpyridazine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: The compound is investigated for its potential pharmacological activities, including antimicrobial and anticancer properties.
Material Science: It can be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-chloro-6-phenylpyridazine is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. For example, similar pyridazine derivatives have been shown to inhibit enzymes like phosphodiesterase, which can modulate various physiological processes .
Comparison with Similar Compounds
3-Chloro-6-methylpyridazine: Similar in structure but with a methyl group instead of a phenyl group.
6-Chloro-3-pyridinecarbonitrile: Another chlorinated heterocycle with different substituents.
Properties
IUPAC Name |
3-chloro-6-phenylpyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-10-7-6-9(12-13-10)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBRFWDEAVIFMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174302 | |
Record name | 3-Chloro-6-phenylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26667351 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
20375-65-9 | |
Record name | 3-Chloro-6-phenylpyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20375-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-6-phenylpyridazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020375659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20375-65-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28739 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Chloro-6-phenylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-6-phenylpyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.777 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the key reactions 3-Chloro-6-phenylpyridazine can undergo?
A1: this compound serves as a versatile starting material for synthesizing various pyridazine derivatives. Research indicates it reacts with nucleophiles, enabling the preparation of diverse compounds. For example, it reacts with various nucleophilic reagents, such as hydrazine hydrate and hydroxylamine hydrochloride, to yield hydrazones and oximes, respectively []. Additionally, it reacts with dimethyl sulphate to produce 4-aroyl-2-methyl-6-phenylpyridazin-3(2H)-ones and with phosphorus oxychloride to form 4-aroyl-3-chloro-6-phenylpyridazines []. Furthermore, when subjected to photolysis in methanol containing hydrochloric acid, it yields methyl 3-benzoylpropanoate and other pyridazine derivatives [].
Q2: How does the photochemical behavior of this compound differ from its 3-hydroxy counterpart?
A2: While both this compound and 3-hydroxy-6-phenylpyridazine undergo photochemical reactions in methanol containing HCl, a key difference lies in the hydrolysis step. Unlike some 3-chloro-6-substituted pyridazines, this compound does not hydrolyze to the corresponding 6-hydroxy compound during the photolysis reaction []. This difference influences the final product distribution. Specifically, this compound yields methyl 3-benzoylpropanoate and several other pyridazine derivatives, whereas the 3-hydroxy counterpart yields methyl 3-benzoylpropanoate and methyl 2-methyl-3-benzoylpropanoate [].
Q3: What synthetic routes are available for producing 4-aroyl-6-phenylpyridazin-3(2H)-ones, and how can these be further modified?
A3: A novel synthesis method for 4-aroyl-6-phenylpyridazin-3(2H)-ones involves oxidizing the corresponding 4-arylmethyl-6-phenylpyridazin-3(2H)-ones using sodium dichromate in glacial acetic acid []. These synthesized compounds can then be further derivatized. For instance, they react readily with hydrazine hydrate and hydroxylamine hydrochloride, leading to the formation of the corresponding hydrazones and oxime derivatives []. Furthermore, reacting them with dimethyl sulphate yields 4-aroyl-2-methyl-6-phenylpyridazin-3(2H)-ones, while reacting them with phosphorus oxychloride produces 4-aroyl-3-chloro-6-phenylpyridazines [].
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